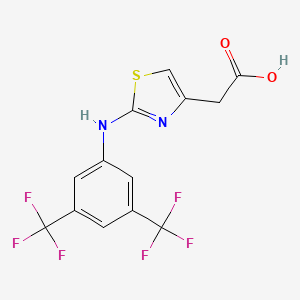![molecular formula C24H19ClN4O2S B2816089 5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 902593-62-8](/img/structure/B2816089.png)
5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline derivatives, which belong to the N-containing heterocyclic compounds, have caused universal concerns due to their widely and distinct biopharmaceutical activities . They have drawn more and more attention in the synthesis and bioactivities research .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. According to a review, those synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction .科学的研究の応用
Synthesis and Reactivity
The synthesis of triazoloquinazoline derivatives, such as the one , involves complex chemical reactions that provide insights into their chemical properties and potential applications. For instance, Kholodnyak et al. (2016) discussed the formation and reactivity of 5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines, highlighting their regioselective transformation and potential for further chemical modifications. These compounds are synthesized through a step-by-step transformation, including ANE (Addition of Nucleophile, Electrophilic) and AN (Addition of Nucleophile) processes, demonstrating a versatile approach to creating structurally diverse derivatives for various applications (Kholodnyak, Voskoboynik, Kovalenko, Sergeieva, Okovytyy, & Shishkina, 2016).
Potential Biological Activities
The biological activities of triazoloquinazoline derivatives are an area of significant interest. Derivatives have been evaluated for their potential antibacterial, antifungal, and antitumor effects. For example, a study by Al-Salahi (2010) on the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines provided access to a variety of derivatives, opening avenues for biological activity evaluation. These compounds' interactions with biological targets, such as enzymes and receptors, can be investigated to identify potential therapeutic applications, emphasizing the importance of structural diversity in drug discovery (Al-Salahi, 2010).
Another study by Bilyi et al. (2015) developed methods for synthesizing 2-heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6 H)-thiones and their S-substituted derivatives. These compounds exhibited significant antibacterial activity, particularly against Staphylococcus aureus, demonstrating the potential of triazoloquinazoline derivatives as a basis for developing new antimicrobial agents. The study also highlighted the role of molecular docking studies in predicting the mechanisms of activity, further emphasizing the utility of these compounds in medicinal chemistry (Bilyi, Antypenko, Ivchuk, Kamyshnyi, Polishchuk, & Kovalenko, 2015).
将来の方向性
作用機序
Target of Action
The compound 5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline is a derivative of the triazoloquinazoline class . Triazoloquinazolines have been found to interact with a variety of enzymes and receptors in biological systems . Specifically, some derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key enzyme involved in cell cycle regulation .
Mode of Action
The compound’s interaction with its targets involves binding to the active site of the enzyme, leading to inhibition of the enzyme’s activity . This interaction can result in alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase, which is regulated by CDK2 . By inhibiting CDK2, the compound can disrupt normal cell cycle progression, potentially leading to cell death .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation. In vitro studies have shown that some triazoloquinazoline derivatives can exhibit cytotoxic activities against various cell lines . For instance, certain derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
生化学分析
Biochemical Properties
5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline is known to interact with various biomolecules due to its ability to form hydrogen bonds and its high dipole moments . It has been reported to demonstrate antitumor properties
Cellular Effects
Similar compounds have been reported to possess anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities
Molecular Mechanism
It is known that the compound undergoes a Dimroth rearrangement, which is catalyzed by a molecule of water . This rearrangement involves the addition of a molecule of water to the quinazoline cycle, facilitating its sequential opening, rotation of the 1,2,4-triazole, cycle closure, and elimination of a molecule of water
特性
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2S/c1-30-20-12-18-19(13-21(20)31-2)26-24(32-14-15-8-10-17(25)11-9-15)29-23(18)27-22(28-29)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQAODCEFGSKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
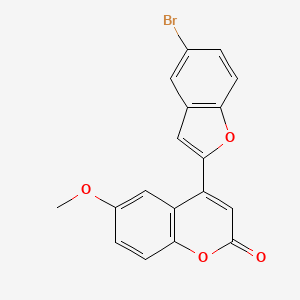
![(2E)-[(4-chlorophenyl)hydrazono][(4-ethylphenyl)sulfonyl]acetonitrile](/img/structure/B2816008.png)
![2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B2816009.png)
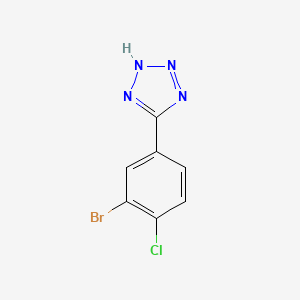

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2816015.png)
![7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2816019.png)

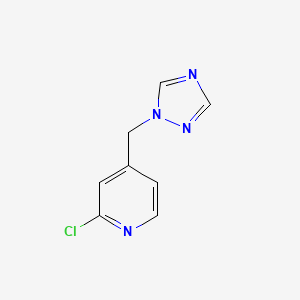
![Methyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2816024.png)

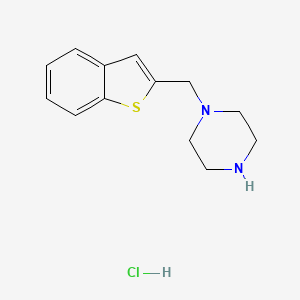
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone](/img/structure/B2816028.png)
